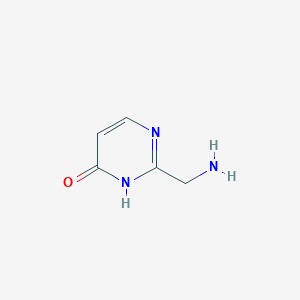
2-Aminomethyl-pyrimidin-4-ol
Descripción general
Descripción
2-Aminomethyl-pyrimidin-4-ol is a chemical compound with the molecular formula C5H7N3O . It is also known by its IUPAC name 2-(aminomethyl)pyrimidin-4-ol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C5H7N3O.2ClH/c6-3-4-7-2-1-5(9)8-4;;/h1-2H,3,6H2,(H,7,8,9);2*1H . The molecular weight of the compound is 125.13 .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 125.13 and a molecular formula of C5H7N3O .Aplicaciones Científicas De Investigación
Synthesis of Pyrido[2,3‐d]pyrimidin‐4‐ols
2-Aminomethyl-pyrimidin-4-ol is utilized in the synthesis of novel pyrido[2,3-d]pyrimidin-4-ols. This synthesis, catalyzed by iodine under microwave irradiation, generates pyrido[2,3-d]pyrimidin-4-ols from 2-amino-4-aryl-6-arylnicotinamides and benzylic amines with good yields (Xi‐Cun Wang et al., 2011).
Development of Colorimetric and Fluorometric Sensors
This compound derivatives are used in creating colorimetric and reversible fluorometric sensors. These sensors, based on pyrimidine derivatives, show potential for logic gate operation and various applications, including detecting Ni(II) ions with high selectivity and sensitivity (N. Gupta et al., 2016).
Anti-inflammatory and Analgesic Agents
Derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic agents. Certain derivatives have demonstrated improved anti-inflammatory and analgesic activities in biological screenings, emphasizing the role of substituents in enhancing these activities (Muralidharan et al., 2019).
Antitumor Activity
Novel series of 2-Amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, designed from this compound, have been investigated as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis. These compounds exhibit antiproliferative properties against various tumor cell lines, highlighting their potential in cancer therapy (Yi Liu et al., 2015).
Anti-inflammatory Activity of Pyrimidine Derivatives
Pyrimidine derivatives from this compound have been synthesized and evaluated for their anti-inflammatory activity. These compounds show significant activity in both in-vitro and in-vivo studies, suggesting their potential use in controlling inflammation (Ganesh Munde et al., 2022).
Plant Growth Stimulant
Certain 2-Amino-substituted 6-Methyl-pyrimidin-4-ol derivatives demonstrate a pronounced stimulating action on plant growth. Their activities have been compared to heteroauxin, a well-known plant growth stimulant (A. Yengoyan et al., 2019).
Direcciones Futuras
While specific future directions for 2-Aminomethyl-pyrimidin-4-ol are not mentioned in the search results, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
2-(aminomethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3,6H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYALPOBJGYTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296893 | |
| Record name | 2-(Aminomethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944902-47-0 | |
| Record name | 2-(Aminomethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)
![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)
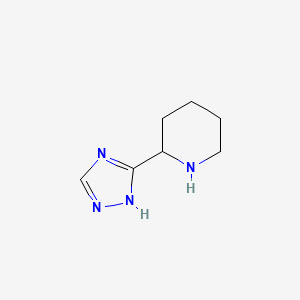
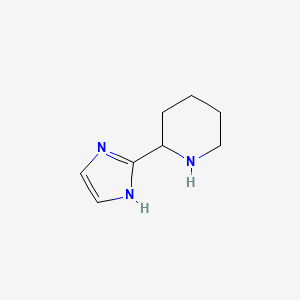


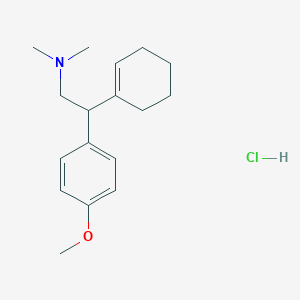

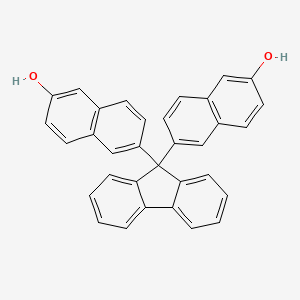


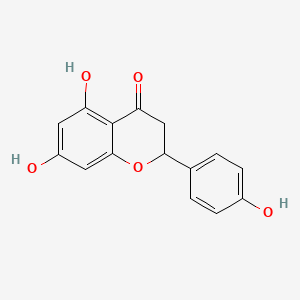

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)